![molecular formula C6H6F3N3S B2871347 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine CAS No. 1140917-14-1](/img/structure/B2871347.png)
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” has been reported in the literature. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents has been used to introduce strained rings on a large panel of primary and secondary alkyl iodides .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Certain derivatives, such as those with cyclopropyl/H , cyclopropyl/CH3 , and cyclopropyl/C2H5 substituents, showed potent anticancer activity against leukemia and ovarian cell lines .
- These derivatives exhibited promising activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Antiviral Activity
Anticancer Properties
Antitubercular Activity
Chiral Stationary Phases
Future Directions
The future directions for research on “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, 1,3,4-thiadiazole derivatives have been studied for their diverse biological activity, including anticancer properties . Therefore, “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” and similar compounds could be of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary targets of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine are the kinases BRAF and VEGFR-2 . These kinases play a crucial role in cell signaling and have been implicated in various forms of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of BRAF and VEGFR-2 affects multiple biochemical pathways. These include pathways involved in cell proliferation, angiogenesis, and apoptosis . The disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2797±430 °C and a density of 1645±006 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine’s action include the inhibition of cell proliferation and angiogenesis, and the induction of apoptosis . These effects can lead to the inhibition of tumor growth and progression .
properties
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)5(1-2-5)3-11-12-4(10)13-3/h1-2H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUABXWQISYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NN=C(S2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
1140917-14-1 | |
Record name | 5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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